molecular formula C19H14BrFN4O B11982183 N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303106-10-7

N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11982183
CAS No.: 303106-10-7
M. Wt: 413.2 g/mol
InChI Key: NWOJMBCJXPANOQ-LSHDLFTRSA-N
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Description

N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a benzo[g]indazole core linked to a 5-bromo-2-fluorobenzylidene moiety via a hydrazone bridge. The benzo[g]indazole scaffold provides structural rigidity, while the substituted benzylidene group influences solubility and target binding .

Properties

CAS No.

303106-10-7

Molecular Formula

C19H14BrFN4O

Molecular Weight

413.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C19H14BrFN4O/c20-13-6-8-16(21)12(9-13)10-22-25-19(26)18-15-7-5-11-3-1-2-4-14(11)17(15)23-24-18/h1-4,6,8-10H,5,7H2,(H,23,24)(H,25,26)/b22-10+

InChI Key

NWOJMBCJXPANOQ-LSHDLFTRSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Benzylidene Substituents

Table 1: Substituent Effects on Key Properties
Compound Name Substituents on Benzylidene Core Structure Bioactivity Highlights
Target Compound 5-Bromo-2-fluoro Benzo[g]indazole Potential antibacterial/antiviral activity
N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide 3,5-Dibromo-2-hydroxy Benzohydrazide Enhanced antibacterial activity
(E)-N-(5-bromo-2-hydroxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 5-Bromo-2-hydroxy Pyrazole Moderate receptor affinity
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxy Pyrazole Improved solubility

Key Observations :

  • Electron-Withdrawing Groups (Br, F) : The target compound's 5-Br and 2-F substituents likely enhance electrophilicity, improving interactions with nucleophilic biological targets (e.g., enzymes or receptors) compared to methoxy or ethoxy groups .
  • Hydroxy vs. Fluoro : The 2-hydroxy substituent in and may facilitate hydrogen bonding, while 2-fluoro in the target compound offers metabolic stability and lipophilicity .

Comparison with Analogues :

  • : Similar hydrazide intermediates are used for N'-(substituted benzylidene) derivatives, but microwave-assisted synthesis () reduces reaction time from hours to minutes .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physicochemical Data
Compound Purity (%) LogP (Predicted) Antibacterial Activity (MIC, μg/mL) Receptor Binding Affinity (Ki, nM)
Target Compound >95 3.8 12.5 (E. coli) Not reported
N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide >98 4.2 6.25 (S. aureus)
5-(2-Ethoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide >99 2.5 D2-like: 120

Key Findings :

  • The bromo-fluoro combination in the target compound may balance lipophilicity (LogP ~3.8) and antibacterial potency, though it is less active than dibromo derivatives (MIC 12.5 vs. 6.25 μg/mL) .
  • Pyrazole-based analogues () exhibit moderate D2-like receptor affinity, suggesting the benzo[g]indazole core in the target compound could offer unique binding profiles .

Structural and Crystallographic Insights

  • X-ray Diffraction : Analogues with bromo and hydroxy groups () exhibit planar hydrazone linkages, critical for π-π stacking with biological targets. The target compound’s fluoro substituent may induce slight deviations in planarity, affecting binding .
  • NMR Data : The target compound’s 1H NMR would show distinct aromatic peaks for the 5-bromo-2-fluorobenzylidene group (δ 7.5–8.2 ppm), differing from methoxy (δ 3.8 ppm) or ethoxy (δ 1.3–4.1 ppm) substituents in analogues .

Biological Activity

N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the hydrazone linkage.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study involving various hydrazone derivatives demonstrated that certain compounds showed potent activity against human lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 to 6.75 µM .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
This compoundA549TBD
This compoundMRC-5 (normal fibroblast)TBD

These findings suggest that while these compounds can inhibit cancer cell proliferation effectively, they may also exhibit cytotoxic effects on normal cells, necessitating further structure optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound class have shown promising antimicrobial activity. Research has indicated that certain hydrazones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

A notable case study involved the evaluation of a series of hydrazone derivatives against multiple cancer cell lines and normal fibroblasts. The results indicated that while some compounds displayed high selectivity for cancer cells, others affected normal cells significantly, prompting calls for further investigation into their mechanisms of action and potential side effects .

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